molecular formula C12H9ClN2O B12983011 4-Chloro-9-methoxypyrrolo[1,2-a]quinoxaline

4-Chloro-9-methoxypyrrolo[1,2-a]quinoxaline

Cat. No.: B12983011
M. Wt: 232.66 g/mol
InChI Key: WECNIVPHHFOOKC-UHFFFAOYSA-N
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Description

4-Chloro-9-methoxypyrrolo[1,2-a]quinoxaline is a heterocyclic compound that belongs to the pyrroloquinoxaline family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a quinoxaline ring fused with a pyrrole ring, with a chlorine atom at the 4th position and a methoxy group at the 9th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-9-methoxypyrrolo[1,2-a]quinoxaline typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-nitroanilines or 1,2-phenylenediamine with various reagents to form the quinoxaline core, followed by further functionalization to introduce the chlorine and methoxy groups . The reaction conditions often involve the use of catalysts and specific solvents to facilitate the cyclization and substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to control the reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-9-methoxypyrrolo[1,2-a]quinoxaline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Various nucleophiles can be used for substitution reactions, including amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinoxaline N-oxides, while reduction can yield the corresponding amines .

Scientific Research Applications

4-Chloro-9-methoxypyrrolo[1,2-a]quinoxaline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-9-methoxypyrrolo[1,2-a]quinoxaline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

4-Chloro-9-methoxypyrrolo[1,2-a]quinoxaline can be compared with other similar compounds, such as:

Properties

Molecular Formula

C12H9ClN2O

Molecular Weight

232.66 g/mol

IUPAC Name

4-chloro-9-methoxypyrrolo[1,2-a]quinoxaline

InChI

InChI=1S/C12H9ClN2O/c1-16-10-6-2-4-8-11(10)15-7-3-5-9(15)12(13)14-8/h2-7H,1H3

InChI Key

WECNIVPHHFOOKC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1N3C=CC=C3C(=N2)Cl

Origin of Product

United States

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